molecular formula C22H20FNO5S B12212570 (2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-3-(furan-2-yl)prop-2-enamide

(2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-3-(furan-2-yl)prop-2-enamide

Cat. No.: B12212570
M. Wt: 429.5 g/mol
InChI Key: QMELRZNUGPWMLJ-CSKARUKUSA-N
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Description

The compound “(2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-3-(furan-2-yl)prop-2-enamide” is a complex organic molecule that features a combination of sulfur, fluorine, and furan rings. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the furan rings, the introduction of the fluorine atom, and the construction of the prop-2-enamide backbone. Typical synthetic routes might involve:

    Formation of Furan Rings: This can be achieved through cyclization reactions involving aldehydes and ketones.

    Introduction of Fluorine: Fluorination can be performed using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Construction of Prop-2-enamide Backbone: This might involve coupling reactions such as the Heck reaction or Suzuki coupling.

Industrial Production Methods

Industrial production would scale up these reactions, optimizing for yield and purity. This might involve continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions could target the double bonds or the carbonyl group, potentially forming alcohols or alkanes.

    Substitution: The furan rings and the fluorine atom might participate in substitution reactions, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products would depend on the specific reactions but could include sulfoxides, sulfones, alcohols, and various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, it might be investigated for its potential as a drug candidate, particularly if it shows activity against specific biological targets.

Medicine

In medicine, the compound could be explored for its therapeutic potential, possibly as an anti-inflammatory, antimicrobial, or anticancer agent.

Industry

Industrially, it might find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. The molecular targets could include proteins, nucleic acids, or cell membranes.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-3-(furan-2-yl)prop-2-enamide
  • (2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-bromophenyl)furan-2-yl]methyl}-3-(furan-2-yl)prop-2-enamide

Uniqueness

The presence of the fluorine atom and the specific arrangement of the furan rings might confer unique properties, such as increased metabolic stability or enhanced binding affinity to biological targets.

Properties

Molecular Formula

C22H20FNO5S

Molecular Weight

429.5 g/mol

IUPAC Name

(E)-N-(1,1-dioxothiolan-3-yl)-N-[[5-(4-fluorophenyl)furan-2-yl]methyl]-3-(furan-2-yl)prop-2-enamide

InChI

InChI=1S/C22H20FNO5S/c23-17-5-3-16(4-6-17)21-9-7-20(29-21)14-24(18-11-13-30(26,27)15-18)22(25)10-8-19-2-1-12-28-19/h1-10,12,18H,11,13-15H2/b10-8+

InChI Key

QMELRZNUGPWMLJ-CSKARUKUSA-N

Isomeric SMILES

C1CS(=O)(=O)CC1N(CC2=CC=C(O2)C3=CC=C(C=C3)F)C(=O)/C=C/C4=CC=CO4

Canonical SMILES

C1CS(=O)(=O)CC1N(CC2=CC=C(O2)C3=CC=C(C=C3)F)C(=O)C=CC4=CC=CO4

Origin of Product

United States

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